Lipophilicity Comparison: 1-Phenyl-3-(p-toluenesulfonyl)urea vs. N-(p-Toluenesulfonyl)urea
1-Phenyl-3-(p-toluenesulfonyl)urea (LogP = 2.21) demonstrates significantly higher lipophilicity compared to its core analog, N-(p-toluenesulfonyl)urea (LogP = 0.719) [1]. This difference arises from the substitution of a hydrogen atom with a phenyl group on the urea moiety. The calculated LogP values indicate a greater than 30-fold increase in the octanol-water partition coefficient for 1-phenyl-3-(p-toluenesulfonyl)urea, directly influencing its solubility in organic solvents versus aqueous media and its interaction with biological membranes .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.21 at 21°C |
| Comparator Or Baseline | N-(p-Toluenesulfonyl)urea (CAS 1694-06-0): LogP = 0.719 |
| Quantified Difference | > 30-fold higher partition coefficient for target compound |
| Conditions | Calculated partition coefficient (LogP) values reported at or near ambient temperature. |
Why This Matters
The substantial increase in LogP alters the compound's partition behavior, making it a superior choice for applications requiring enhanced membrane permeability or solubility in non-polar environments compared to simpler sulfonylureas.
- [1] InteDe. (n.d.). p-Toluenesulfonylurea (DM006311). Drug Metabolite Details. View Source
